Ethyl 2-amino-3-fluoro-6-methoxybenzoate
Description
Ethyl 2-amino-3-fluoro-6-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 3, and a methoxy group (-OCH₃) at position 6. The ethyl ester (-COOCH₂CH₃) contributes to its lipophilicity. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
YSYBZIFNSZDKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-fluoro-6-methoxybenzoate typically involves the esterification of 2-amino-3-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-3-fluoro-6-methoxybenzoate.
Reduction: Formation of ethyl 2-amino-3-fluoro-6-methoxybenzyl alcohol.
Substitution: Formation of ethyl 2-amino-3-hydroxy-6-methoxybenzoate or ethyl 2-amino-3-amino-6-methoxybenzoate.
Scientific Research Applications
Ethyl 2-amino-3-fluoro-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-fluoro-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Ethyl 2-amino-3-fluoro-6-methoxybenzoate with four analogs:
Key Observations:
Amino vs. However, chlorine’s electron-withdrawing nature enhances stability in electrophilic reactions.
Ester Group Impact: The ethyl ester in the target compound confers higher lipophilicity compared to the methyl analog (Mthis compound ), which may influence membrane permeability in biological systems.
Substituent Positioning : Fluorine at position 3 (target compound) vs. position 6 (Ethyl 2-chloro-6-fluoro-3-methoxybenzoate ) alters electronic effects on the aromatic ring, modulating reactivity in substitution or coupling reactions.
Biological Activity
Ethyl 2-amino-3-fluoro-6-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C12H14FNO3
- Molecular Weight : 229.24 g/mol
- Functional Groups : Ethyl ester, amino group, fluorine atom, and methoxy group
The presence of these functional groups enhances its potential for interaction with biological targets, influencing both pharmacodynamics and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or enhancing their activity.
- Receptor Interaction : The fluorine atom increases lipophilicity, enhancing membrane permeability and allowing the compound to effectively bind to receptor sites.
These interactions can lead to various biological effects, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound:
- In vitro Studies : The compound exhibited significant inhibitory activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.008 µg/mL against E. coli and 0.125 µg/mL against Pseudomonas aeruginosa .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.008 |
| Klebsiella pneumoniae | 0.03 |
| Pseudomonas aeruginosa | 0.125 |
Cytotoxicity
Cytotoxicity assays have shown that this compound has low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development in clinical settings .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-fluoro-5-methoxybenzoate | Methoxy at position 5 instead of 6 | Different reactivity due to methoxy positioning |
| Mthis compound | Methyl ester instead of ethyl | Affects solubility and pharmacokinetics |
| Ethyl 2-amino-3-fluoro-4-methoxybenzoate | Methoxy at position 4 instead of 6 | Alters interaction profile with molecular targets |
The comparative analysis indicates that variations in substitution patterns significantly influence the biological activities and pharmacokinetic properties of these compounds.
Case Studies and Research Findings
- Antiviral Activity : In a study focusing on nucleoside analogues, compounds similar to this compound were evaluated for their potential as anti-HBV agents. While this compound did not directly show antiviral activity, its structural analogs demonstrated promising results in inhibiting HBV polymerase .
- Cancer Research : Ethyl derivatives have been explored for their anticancer properties. In vivo studies indicated that modifications at specific positions could enhance efficacy against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
